Cas no 621-08-9 (Benzyl Sulfoxide)

Benzyl sulfoxide (C₆H₅CH₂S(O)CH₃) is an organosulfur compound characterized by its sulfinyl functional group attached to a benzyl moiety. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfoxides and sulfones, which are valuable in pharmaceuticals and agrochemicals. The compound exhibits moderate polarity, enhancing its solubility in common organic solvents, and is stable under standard conditions. Its reactivity in asymmetric synthesis and catalytic transformations makes it useful for chiral auxiliary applications. Benzyl sulfoxide is also employed in oxidation reactions and as a ligand precursor in coordination chemistry. Proper handling is advised due to potential sensitivity to strong oxidizers.
Benzyl Sulfoxide structure
Benzyl Sulfoxide structure
商品名:Benzyl Sulfoxide
CAS番号:621-08-9
MF:C14H14OS
メガワット:230.3254
MDL:MFCD00004782
CID:39060
PubChem ID:87566757

Benzyl Sulfoxide 化学的及び物理的性質

名前と識別子

    • (Sulfinylbis(methylene))dibenzene
    • Dibenzylsulfoxide
    • benzylsulfinylmethylbenzene
    • Benzyl sulfoxide
    • Dibenzyl sulfoxide
    • Tardiol D
    • Sulfoxide, dibenzyl
    • Dibenzyl sulphoxide
    • Bis(phenylmethyl) sulfoxide
    • Benzene, 1,1'-[sulfinylbis(methylene)]bis-
    • Benzyl sulfoxide (6CI,8CI)
    • MLS002637483
    • HTMQZWFSTJVJEQ-UHFFFAOYSA-N
    • (phenylmethanesulfinylmethyl)benzene
    • BENZENE, 1,1'-(SULFINYLBIS(METHYLENE))BIS-
    • 1,1'-(sulfinyldimethanediyl)dib
    • 1,1’-(sulfinylbis(methylene))bis-benzen
    • DIBENZYL SULFOXIDE 95%
    • Benzene, 1,1-sulfinylbis(methylene)bis-
    • sulfinylbis(methylene)dibenzene
    • Benzyl sulfoxide, 98+%
    • DIBENZYL SULFOXIDE FOR SYNTHESIS
    • (Sulfinylbis(methylene)
    • [(Benzylsulfinyl)methyl]benzene
    • 621-08-9
    • 4-06-00-02651 (Beilstein Handbook Reference)
    • SY050947
    • Dibenzylsulfoxyd
    • NSC-55
    • 554PDF1275
    • SMR001547021
    • D95355
    • 1,1'-(sulfinyldimethanediyl)dibenzene
    • EINECS 210-668-7
    • Benzene,1'-[sulfinylbis(methylene)]bis-
    • SULFOXIDE,DIBENZYL
    • BRN 2049262
    • 1,1'-[sulfinylbis(methylene)]dibenzene
    • NS00020009
    • Z316995896
    • Benzyl sulphoxide
    • AC-16487
    • Preventol CI 5
    • 1,1'-[sulfinylbis(methylene)]bis-benzene
    • InChI=1/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H
    • DTXSID8022088
    • WLN: R1SO&1R
    • CS-0204274
    • Q5805477
    • A833587
    • AS-61321
    • SCHEMBL340372
    • benzylsulfinyl-methyl-benzene
    • NSC 55
    • CHEMBL190496
    • (phenylmethyl)sulfinylmethylbenzene
    • 1,1'-(SULFINYLBIS(METHYLENE))BIS(BENZENE)
    • AI3-62190
    • AKOS004907768
    • D0001
    • NCGC00246832-01
    • NSC55
    • AE-641/05560032
    • [(Benzylsulfinyl)methyl]benzene #
    • BDBM22781
    • MFCD00004782
    • [(phenylmethane)sulfinylmethyl]benzene
    • UNII-554PDF1275
    • FT-0624664
    • DTXCID802088
    • 1,1'-(sulfinylbis(methylene))dibenzene
    • Dibenzylsulphoxide
    • Benzyl Sulfoxide
    • MDL: MFCD00004782
    • インチ: 1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
    • InChIKey: HTMQZWFSTJVJEQ-UHFFFAOYSA-N
    • ほほえんだ: S(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
    • BRN: 2049262

計算された属性

  • せいみつぶんしりょう: 230.07700
  • どういたいしつりょう: 230.076536
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 36.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: よくじょうけっしょう
  • 密度みつど: 1.1421 (rough estimate)
  • ゆうかいてん: 133.0 to 136.0 deg-C
  • ふってん: 342.33°C (rough estimate)
  • フラッシュポイント: 222.007 °C
  • 屈折率: 1.5700 (estimate)
  • PH値: 6.0-6.5 (0.3g/l, H2O, 20℃)
  • ようかいど: 0.3g/l
  • PSA: 36.28000
  • LogP: 4.00120
  • ようかいせい: アルコール、エーテル、温水に可溶である、冷水に溶けない

Benzyl Sulfoxide セキュリティ情報

Benzyl Sulfoxide 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzyl Sulfoxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0001-25G
Dibenzyl Sulfoxide
621-08-9 >99.0%(HPLC)
25g
¥225.00 2024-04-16
eNovation Chemicals LLC
D380497-100g
Dibenzyl Sulfoxide
621-08-9 97%
100g
$200 2024-05-24
Key Organics Ltd
AS-61321-25G
(phenylmethanesulfinylmethyl)benzene
621-08-9 >97%
25g
£95.00 2025-02-08
eNovation Chemicals LLC
Y1009843-100g
DIBENZYL SULFOXIDE
621-08-9 99%
100g
$200 2024-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155299-100g
Benzyl Sulfoxide
621-08-9 >99.0%(HPLC)
100g
¥598.90 2023-09-03
Apollo Scientific
OR11149-100g
Dibenzylsulphoxide
621-08-9
100g
£72.00 2025-02-19
Ambeed
A442496-100g
Dibenzyl Sulfoxide
621-08-9 99%
100g
$63.0 2025-02-21
eNovation Chemicals LLC
Y1009843-500g
DIBENZYL SULFOXIDE
621-08-9 99%
500g
$350 2024-06-05
TRC
B535393-500mg
Benzyl Sulfoxide
621-08-9
500mg
$ 65.00 2022-06-01
Key Organics Ltd
AS-61321-100G
(phenylmethanesulfinylmethyl)benzene
621-08-9 >97%
100g
£204.00 2025-02-08

Benzyl Sulfoxide 関連文献

Benzyl Sulfoxideに関する追加情報

Benzyl Sulfoxide (CAS No. 621-08-9): A Comprehensive Overview

Benzyl Sulfoxide, with the chemical formula C7H8O2 and CAS number 621-08-9, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its sulfoxide functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The increasing interest in Benzyl Sulfoxide stems from its role in the development of novel therapeutic agents and advanced materials, reflecting its broad applicability across multiple scientific domains.

The structure of Benzyl Sulfoxide consists of a benzyl group attached to a sulfoxide moiety. This structural feature imparts both lipophilicity and oxygen-rich characteristics, making it an attractive candidate for drug design. The sulfoxide group is particularly noteworthy, as it can participate in various chemical reactions, including nucleophilic substitution and metal coordination, which are pivotal in medicinal chemistry. These reactivities have positioned Benzyl Sulfoxide as a key building block in the synthesis of complex molecules.

In recent years, the pharmaceutical industry has seen a surge in the exploration of sulfoxides as pharmacophores due to their ability to modulate biological pathways effectively. For instance, studies have demonstrated that sulfoxides can enhance the bioavailability of drugs by improving their solubility and metabolic stability. This has led to the investigation of Benzyl Sulfoxide as a potential scaffold for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling applications of Benzyl Sulfoxide is in the field of oncology. Researchers have identified that derivatives of this compound exhibit inhibitory effects on enzymes involved in tumor growth and progression. Specifically, studies have shown that certain sulfoxides can interfere with the activity of kinases and other signaling molecules critical for cancer cell survival. These findings have prompted further investigation into the development of Benzyl Sulfoxide-based inhibitors as novel chemotherapeutic agents.

The role of Benzyl Sulfoxide extends beyond pharmaceuticals into materials science. Its unique electronic properties make it suitable for use in organic electronics, where it can serve as a component in conductive polymers and organic semiconductors. Additionally, its ability to form stable complexes with transition metals has opened up possibilities for its use in catalysis and material functionalization.

The synthesis of Benzyl Sulfoxide typically involves the oxidation of benzyl sulfides using appropriate oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These reactions are well-documented and have been optimized for high yields and purity, making Benzyl Sulfoxide readily accessible for industrial applications. The ease of synthesis combined with its versatile reactivity ensures that it remains a cornerstone in synthetic chemistry.

In conclusion, Benzyl Sulfoxide (CAS No. 621-08-9) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features and chemical properties have positioned it as a crucial intermediate in drug development and advanced material creation. As research continues to uncover new applications for this compound, its importance is only set to grow, solidifying its place as a vital component in modern chemical research.

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